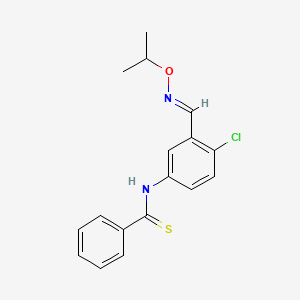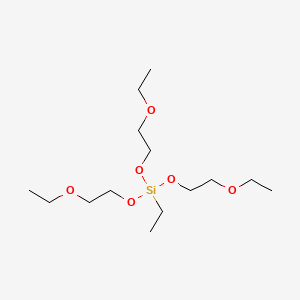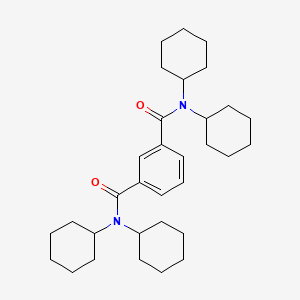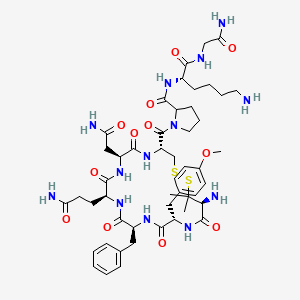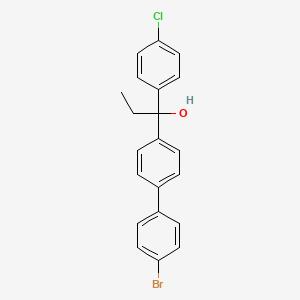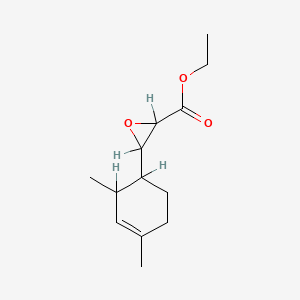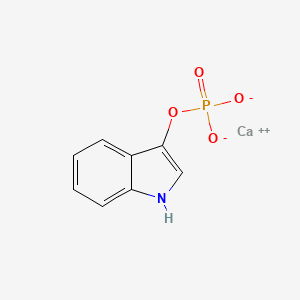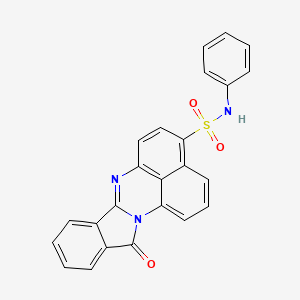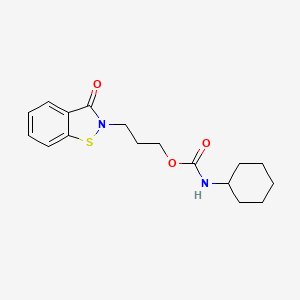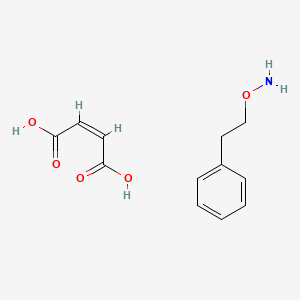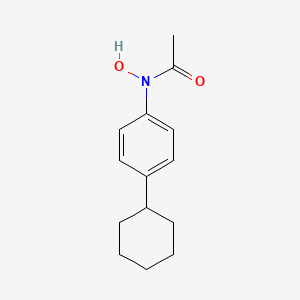
Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- is a chemical compound with the molecular formula C14H19NO. It is known for its unique structure, which includes a cyclohexyl group attached to a phenyl ring, further connected to an acetamide group. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- typically involves the reaction of 4-cyclohexylaniline with acetyl chloride or acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
[ \text{4-Cyclohexylaniline} + \text{Acetyl chloride} \rightarrow \text{Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy-} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and phenyl groups contribute to its binding affinity and specificity. The acetamide group can form hydrogen bonds with target molecules, enhancing its effectiveness.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar structure but lacks the cyclohexyl group.
N-(4-methylphenyl)acetamide: Contains a methyl group instead of a cyclohexyl group.
4-Cyclohexylaniline: Precursor to Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy-.
Uniqueness
Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- is unique due to the presence of both cyclohexyl and phenyl groups, which provide distinct chemical and physical properties. These structural features contribute to its versatility in various applications, making it a valuable compound in scientific research and industry .
Properties
CAS No. |
51410-58-3 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(4-cyclohexylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C14H19NO2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12,17H,2-6H2,1H3 |
InChI Key |
QDZCAEYIGSMUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


